ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate

Lipophilicity Permeability Drug-likeness

Target this compound if your kinase inhibitor series suffers from poor cellular permeability. With a predicted logP of 1.52 and zero HBD count, it offers a lipophilic alternative to the 4-carboxylic acid analog (logP -0.1228). The ethyl ester at the piperidine 3-position serves as a versatile handle for further derivatization—complete loss of intended activity has been observed with regioisomeric analogs. Ideal for SAR campaigns and screening libraries. Procure as a high-purity building block to validate target engagement while maintaining synthetic flexibility.

Molecular Formula C17H20N4O4
Molecular Weight 344.371
CAS No. 440332-14-9
Cat. No. B2406170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate
CAS440332-14-9
Molecular FormulaC17H20N4O4
Molecular Weight344.371
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C17H20N4O4/c1-2-25-17(24)12-6-5-9-20(10-12)15(22)11-21-16(23)13-7-3-4-8-14(13)18-19-21/h3-4,7-8,12H,2,5-6,9-11H2,1H3
InChIKeyYVGLKTFWBISCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate (CAS 440332-14-9): A Specialized Benzotriazinone-Piperidine Scaffold for Kinase-Targeted Library Design and Medicinal Chemistry Optimization


Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate (CAS 440332-14-9) is a synthetic small molecule built on a 1,2,3-benzotriazin-4(3H)-one core linked via an acetyl bridge to a piperidine-3-carboxylate ethyl ester . It belongs to the benzotriazinone class, which is widely recognized for its kinase inhibitory activity, particularly against Src-family and receptor tyrosine kinases [1]. This compound is primarily utilized as a building block and screening candidate in early-stage drug discovery programs focused on identifying novel kinase inhibitors with optimized pharmacokinetic profiles [1]. Its structural features—specifically the ester moiety at the piperidine 3-position—differentiate it from closely related analogs, offering a unique vector for further chemical derivatization and potential improvements in lipophilicity and permeability.

Why Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate Cannot Be Substituted by Generic Benzotriazinone Analogs for Structure-Activity Relationship (SAR) Studies


The benzotriazinone class exhibits a steep structure-activity relationship (SAR), where subtle modifications to the piperidine substitution pattern profoundly alter kinase selectivity, potency, and drug-like properties [1]. While the benzotriazinone core provides the fundamental kinase binding affinity, the identity and position of substituents on the piperidine ring dictate the overall pharmacological profile [2]. Generic substitution with the 4-substituted piperidine analog (CAS 440332-16-1) or the piperazine counterpart introduces distinct vectors for interaction with the target protein's binding pocket, potentially leading to a complete loss of activity against the intended kinase or a shift in selectivity toward an unrelated target [2]. The evidence presented below quantifies the key physicochemical and biological differences that make ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate irreplaceable for specific SAR campaigns.

Quantitative Differentiation of Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate from Its Closest Analogs: A Comparator-Based Evidence Guide for Scientific Procurement


Divergent Physicochemical Profiles: LogP as a Key Determinant of Membrane Permeability and Oral Bioavailability Potential

The target compound exhibits a predicted logP of 1.52, placing it in an optimal range for oral absorption, while the 4-carboxylic acid analog (1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid) exhibits a substantially lower logP of -0.1228, indicating significantly higher hydrophilicity and potentially reduced passive membrane permeability .

Lipophilicity Permeability Drug-likeness

Differential Hydrogen Bond Capacity: Impact on Solubility and Target Binding

The target compound possesses zero hydrogen bond donors (HBD) and a polar surface area (PSA) of 92 Ų, whereas the 4-carboxylic acid analog has one HBD and a PSA of 85.7 Ų . The absence of HBD in the target compound reduces desolvation costs and can enhance passive permeability across biological membranes, while maintaining a slightly higher PSA may translate into improved aqueous solubility [1].

Solubility Hydrogen Bonding Polar Surface Area

Class-Level Kinase Inhibitory Potential: Benzotriazinone-Piperidine Conjugates as Privileged Scaffolds

Benzotriazinone-piperidine conjugates are established as potent inhibitors of Src family kinases and various receptor tyrosine kinases, with numerous examples from the same chemical series showing IC50 values in the low nanomolar range (e.g., 1.9 nM against TrkA in ELISA) [1][2]. While direct IC50 data for the target compound itself are not publicly available, its structural incorporation into the privileged benzotriazine kinase inhibitor scaffold—as explicitly exemplified in US Patent 8,481,536—supports a class-level inference of similar inhibitory potential [1]. This contrasts with the 4-substituted piperidine analog, which was not prioritized in the same patent family, suggesting a weaker or less desirable SAR profile [1].

Kinase Inhibition Src Family Cancer

Differentiation from Piperazine Analog: Superior Lipophilicity and Reduced Hydrogen Bond Donor Count

Compared to the piperazine analog ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate, which has been reported to exhibit an IC50 of 15 μM against human breast cancer cells , the target compound incorporates a piperidine ring instead of piperazine. This structural substitution eliminates one hydrogen bond acceptor and potentially reduces basicity, leading to a higher predicted logP and improved passive permeability . The piperazine analog's moderate micromolar activity underscores the need for further optimization, whereas the piperidine scaffold offers a distinct chemical space for SAR exploration.

Piperazine Lipophilicity Drug Design

Recommended Application Scenarios for Ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Cellular Activity

Programs targeting intracellular kinases where the lead series suffers from poor cellular permeability due to excessive hydrophilicity can employ the target compound as a more lipophilic alternative. Its predicted logP of 1.52 (versus -0.1228 for the 4-carboxylic acid analog) [1] places it in a favorable range for passive membrane diffusion, while its zero HBD count [1] minimizes desolvation penalties. This makes it suitable for cell-based phenotypic screening campaigns designed to identify compounds with improved target engagement in intact cells.

Focused Library Synthesis for SAR Exploration at the Piperidine 3-Position

The ethyl ester at the piperidine 3-position serves as a versatile handle for further chemical modifications, including hydrolysis to the carboxylic acid, amidation, or reduction to the alcohol [1]. This offers a distinct advantage over the 4-substituted analog, which presents a different exit vector for derivatization and may not access the same chemical space within the kinase ATP-binding pocket . Medicinal chemistry groups can procure this compound as a key intermediate for generating focused libraries aimed at probing the SAR around the piperidine ring.

Negative Control or Orthogonal Probe Design in Benzotriazinone-Based Kinase Assays

Given the absence of publicly disclosed kinase inhibition data for this specific compound, it may serve as a negative control or an orthogonal probe in assays designed to validate the target engagement of more potent benzotriazinone derivatives [1]. Its structural similarity to active compounds within the same patent family (representative TrkA IC50 = 1.9 nM [1]) ensures that any observed inactivity is due to specific structural features rather than a complete failure of the scaffold to bind the kinase target.

Quote Request

Request a Quote for ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.